molecular formula C10H13NO2 B1348337 2-Amino-2-(4-methylphenyl)propanoic acid CAS No. 6269-79-0

2-Amino-2-(4-methylphenyl)propanoic acid

Cat. No. B1348337
CAS RN: 6269-79-0
M. Wt: 179.22 g/mol
InChI Key: KTSIQFUCAZXVBY-UHFFFAOYSA-N
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Scientific Research Applications

Enantioseparation and Chiral Studies

2-Amino-2-(4-methylphenyl)propanoic acid, alongside its isomers, has been successfully enantioseparated using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. This process is crucial for studying the enantiorecognition capabilities of substances and can greatly affect the inclusion interaction between cyclodextrins and racemic compounds, emphasizing the role of steric hindrance and the position of methyl groups on the benzene ring in enantioseparation efficiency. The successful enantioseparation of this acid demonstrates its importance in chiral studies and the development of enantiomerically pure substances (Yang Jin et al., 2020).

Material Science and Polymer Modification

2-Amino-2-(4-methylphenyl)propanoic acid has been utilized in the modification of polyvinyl alcohol/acrylic acid hydrogels through radiation-induced polymerization, showing potential in medical applications due to enhanced thermal stability and significant antibacterial and antifungal properties. This application underlines its role in the development of new materials with potential for use in healthcare settings (H. M. Aly & H. L. A. El-Mohdy, 2015).

Chemical Synthesis and Catalysis

The compound has been the focus of studies examining its synthesis via the rearrangement of ketalization using zinc acetate and cuprous chloride as catalysts. Such research highlights its applicability in chemical synthesis processes, where maximizing yield and understanding the effects of catalysts, temperature, and reaction time are of prime interest (He Chong-heng, 2010).

Biodegradable Materials

Furthermore, 2-Amino-2-(4-methylphenyl)propanoic acid has been integrated into the synthesis of biodegradable materials, such as polyaspartic acid derivatives. These materials exhibit enhanced scale and corrosion inhibition performances, making them suitable for environmental applications. The biodegradability of these compounds, alongside their efficacy in scale and corrosion inhibition, underlines the compound's role in the development of sustainable materials (Shuchen Shi et al., 2017).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to hazard classifications7. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use8.


properties

IUPAC Name

2-amino-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSIQFUCAZXVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328513
Record name 2-amino-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-methylphenyl)propanoic acid

CAS RN

6269-79-0
Record name NSC33390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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